N-{2-[(2-phenylethyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-{2-[(2-phenylethyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple functional groups, including a piperidine ring, a thiophene sulfonyl group, and a phenylethyl carbamoyl moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-phenylethyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Thiophene Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.
Attachment of the Phenylethyl Carbamoyl Group: The final step involves the coupling of the phenylethyl carbamoyl group to the piperidine ring, which can be achieved through a carbamoylation reaction using phenylethyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-phenylethyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene sulfonyl group can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-{2-[(2-phenylethyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(2-phenylethyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(2-phenylethyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide: shares structural similarities with other compounds containing piperidine rings, thiophene sulfonyl groups, and phenylethyl carbamoyl moieties.
Examples: Compounds like This compound analogs with variations in the substituents on the aromatic rings or the piperidine ring.
Uniqueness
- The unique combination of functional groups in This compound contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C25H27N3O4S2 |
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Molecular Weight |
497.6 g/mol |
IUPAC Name |
N-[2-(2-phenylethylcarbamoyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C25H27N3O4S2/c29-24(20-13-16-28(17-14-20)34(31,32)23-11-6-18-33-23)27-22-10-5-4-9-21(22)25(30)26-15-12-19-7-2-1-3-8-19/h1-11,18,20H,12-17H2,(H,26,30)(H,27,29) |
InChI Key |
GAMWTBQYIPYZSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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